METHYL 2-[1-(4-FLUOROBENZOYL)PIPERIDINE-4-AMIDO]BENZOATE
Overview
Description
Methyl 2-[1-(4-fluorobenzoyl)piperidine-4-amido]benzoate: is a chemical compound with the molecular formula C21H21FN2O4 It is known for its unique structure, which includes a piperidine ring substituted with a fluorobenzoyl group and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[1-(4-fluorobenzoyl)piperidine-4-amido]benzoate typically involves a multi-step process:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction, often starting from a suitable precursor such as 4-fluorobenzoyl chloride.
Amidation Reaction: The piperidine ring is then reacted with an amine to form the amide linkage. This step usually requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the reaction.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
Methyl 2-[1-(4-fluorobenzoyl)piperidine-4-amido]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and pain management.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-[1-(4-fluorobenzoyl)piperidine-4-amido]benzoate involves its interaction with molecular targets such as enzymes and receptors. The fluorobenzoyl group is known to enhance binding affinity and specificity, while the piperidine ring provides structural stability. The compound may modulate the activity of specific pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[1-(2-fluorobenzoyl)piperidine-4-amido]benzoate: Similar structure with a different position of the fluorine atom.
Methyl 2-[1-(4-fluorobenzenesulfonyl)piperidine-2-amido]benzoate: Contains a sulfonyl group instead of a benzoyl group.
Methyl 2-[1-(4-chlorobenzoyl)piperidine-4-amido]benzoate: Substitution of the fluorine atom with chlorine.
Uniqueness
Methyl 2-[1-(4-fluorobenzoyl)piperidine-4-amido]benzoate is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorobenzoyl group enhances its binding affinity to molecular targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
methyl 2-[[1-(4-fluorobenzoyl)piperidine-4-carbonyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4/c1-28-21(27)17-4-2-3-5-18(17)23-19(25)14-10-12-24(13-11-14)20(26)15-6-8-16(22)9-7-15/h2-9,14H,10-13H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZBVSZVYMUQPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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